molecular formula C14H26N2O3 B15310478 Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate

Cat. No.: B15310478
M. Wt: 270.37 g/mol
InChI Key: OKFAWCKOAHFCMM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a key intermediate . This intermediate is then reacted with morpholine under specific conditions to form the desired compound. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate is unique due to its specific structure, which combines the piperidine and morpholine rings. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 2-piperidin-4-ylmorpholine-4-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-9-18-12(10-16)11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3

InChI Key

OKFAWCKOAHFCMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2CCNCC2

Origin of Product

United States

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